

A Technical Guide to the Physicochemical Properties of Vinleurosine Sulfate

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Compound of Interest		
Compound Name:	Vinleurosine sulfate	
Cat. No.:	B1264675	Get Quote

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of **Vinleurosine sulfate**, a dimeric indole alkaloid derived from Catharanthus roseus. Primarily intended for researchers, scientists, and professionals in drug development, this guide details the compound's chemical structure, stability, and solubility. It includes standardized experimental protocols for its analysis and visualizes its mechanism of action as an antineoplastic agent. All quantitative data is consolidated for ease of reference, and key processes are illustrated using standardized diagrams.

Introduction

Vinleurosine sulfate is a vinca alkaloid, a class of compounds that have been pivotal in cancer chemotherapy.[1] Extracted from the Madagascar periwinkle (Catharanthus roseus), it shares a structural and mechanistic lineage with other well-known antineoplastic agents like vinblastine and vincristine.[1] Its primary therapeutic application stems from its ability to disrupt microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. [2][3] A thorough understanding of its physicochemical properties is fundamental for its formulation, analytical method development, and optimization in preclinical and clinical research.

Physicochemical Properties

The fundamental properties of **Vinleurosine sulfate** powder are summarized below. These characteristics are critical for its handling, storage, and formulation.



Table 1: Summary of Physicochemical Properties of Vinleurosine Sulfate



Property	Value	Reference(s)
Chemical Name	methyl (13S,15S,16R,18S)-13- [(1R,9R,10S,11R,12R,19R)-11 -acetyloxy-12-ethyl-10- hydroxy-5-methoxy-10- methoxycarbonyl-8-methyl- 8,16- diazapentacyclo[10.6.1.0 ¹ ,9.0 ² , ⁷ .0 ¹⁶ , ¹⁹]nonadeca-2,4,6,13- tetraen-4-yl]-18-ethyl-17-oxa- 1,11- diazapentacyclo[13.4.1.0 ⁴ ,1 ² .0 ⁵ , ¹⁰ .0 ¹⁶ , ¹⁸]icosa-4(12),5,7,9- tetraene-13- carboxylate;sulfuric acid	N/A
Molecular Formula	C46H56N4O9 · H2SO4	[4]
Molecular Weight	907.04 g/mol	[4]
Alternative Formula	$2(C_{46}H_{56}N_4O_9) \cdot H_2SO_4$ (Dimeric salt)	[5]
Alternative M.W.	1716 g/mol (Dimeric salt)	[5]
CAS Number	54081-68-4	[1][4]
Appearance	White to light yellow or brown powder	N/A
Purity	≥95%	[1]
Storage Conditions	Store at -20°C, protected from light	[1]
SMILES String	CC[C@]12C=CCN3CC[C@@] 4(c5cc(c(cc5N(C) [C@@]4([H])INVALID-LINK (C(=0)OC)O)OC) [C@]6(C[C@H]7CINVALID- LINKC[C@@]%10(CC)	[5]







[C@]7([H])O%10)C(=O)OC) [C@]23[H].OS(=O)(=O)O

- 2.1 Chemical Structure and Formula Vinleurosine is a complex bisindole alkaloid. The sulfate salt form is commonly used for pharmaceutical applications. While most suppliers list the molecular formula as the monomeric salt ($C_{46}H_{56}N_4O_9 \cdot H_2SO_4$) with a corresponding molecular weight of approximately 907.04 g/mol , some databases note a dimeric salt form, where two molecules of Vinleurosine associate with one molecule of sulfuric acid, resulting in a significantly higher molecular weight of 1716 g/mol .[4][5] Researchers should be aware of this potential variability when performing stoichiometric calculations.
- 2.2 Solubility and Stability Direct solubility data for **Vinleurosine sulfate** is not extensively published. However, based on the behavior of the closely related compound Vincristine sulfate, it is expected to be freely soluble in water and soluble in methanol.

The stability of vinca alkaloids is highly dependent on pH, temperature, and light exposure. For Vincristine sulfate, maximum stability in aqueous solutions is observed in a pH range of 3.5 to 5.5. Solutions become unstable in alkaline conditions, which can lead to degradation and precipitation. Commercial formulations are typically buffered within this acidic pH range. For experimental use, it is highly recommended to prepare aqueous solutions fresh and protect them from light. Long-term storage of the powder should be at -20°C.[1]

Mechanism of Action

The antineoplastic activity of **Vinleurosine sulfate** is primarily attributed to its interaction with tubulin, the fundamental protein subunit of microtubules.[3]

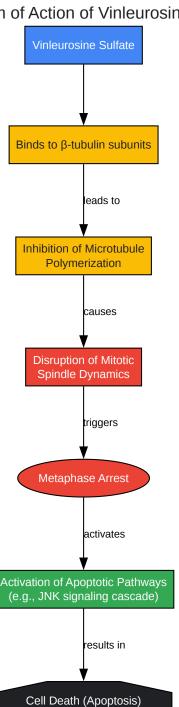
- Binding to Tubulin: Vinleurosine binds to specific sites on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][6]
- Microtubule Disruption: This inhibition of assembly disrupts the dynamic equilibrium of the microtubule network. At higher concentrations, it leads to the depolymerization of existing microtubules.[2]
- Mitotic Arrest: The disruption of the mitotic spindle, a structure critical for chromosome segregation during cell division, prevents cells from progressing past the metaphase. This



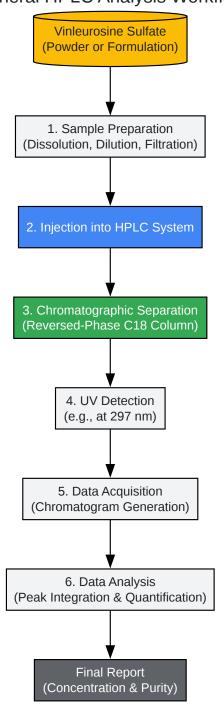
triggers a mitotic checkpoint, causing cell cycle arrest.[2][7]

Apoptosis Induction: Prolonged arrest in the M-phase activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) cascade, ultimately leading to programmed cell death (apoptosis).[6]

Mechanism of Action of Vinleurosine Sulfate



General HPLC Analysis Workflow





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